6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
Description
Chemical Identity: 6,8-Dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one (CAS: 106578-12-5) is a brominated coumarin derivative with a thiazole ring substituted at the 3-position. Its molecular formula is C₁₈H₉Br₂NO₂S, with a molecular weight of 463.1 g/mol . Key computed properties include a high lipophilicity (XLogP3: 5.7) and a topological polar surface area (TPSA) of 67.4 Ų, indicating moderate polarity .
Properties
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-6,8-dibromochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2N2O2S/c19-11-6-10-7-13(17(23)24-16(10)14(20)8-11)15-9-25-18(22-15)21-12-4-2-1-3-5-12/h1-9H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJPIBNPCRHDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Dibrominated Coumarin Precursor
The synthesis begins with the preparation of 3-(2-bromoacetyl)-6,8-dibromo-2H-chromen-2-one, a critical intermediate. This involves three sequential steps:
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Pechmann Condensation : Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid to yield 3-acetylcoumarin.
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Electrophilic Bromination : The 3-acetylcoumarin undergoes dibromination at positions 6 and 8 using bromine in acetic acid. The acetyl group directs bromination to the ortho positions, producing 6,8-dibromo-3-acetylcoumarin.
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α-Bromination of the Acetyl Group : Treatment of 6,8-dibromo-3-acetylcoumarin with bromine in glacial acetic acid introduces a bromine atom at the α-position of the acetyl group, yielding 3-(2-bromoacetyl)-6,8-dibromo-2H-chromen-2-one.
This intermediate is pivotal for subsequent thiazole ring formation.
Method 1: One-Pot Three-Component Synthesis
This method employs a sequential reaction of 3-(2-bromoacetyl)-6,8-dibromo-2H-chromen-2-one (1 ), potassium thiocyanate (KSCN), and aniline:
Procedure :
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Thiocyanate Intermediate Formation :
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1 (1 mmol) and KSCN (1 mmol) are stirred in ethanol at room temperature for 1 hour, generating 3-(2-thiocyanatoacetyl)-6,8-dibromo-2H-chromen-2-one (2 ).
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Cyclization with Aniline :
Method 2: Solvent-Free Grinding Synthesis
This eco-friendly approach avoids solvents and uses mechanochemical activation:
Procedure :
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Reactant Mixing :
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Equimolar quantities of 1 and 1-phenylthiourea (3 ) are ground in a mortar for 15 minutes.
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To mitigate wax formation, 2–3 drops of water are added to form a paste.
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Cyclization Mechanism :
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The thiourea’s sulfur atom attacks the bromoacetyl carbon, forming a thioether intermediate.
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Intramolecular cyclization and elimination of HBr produce 4l .
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Yield : 78% after recrystallization.
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 (Three-Component) | Method 2 (Grinding) |
|---|---|---|
| Reaction Time | 3 hours | 15 minutes |
| Solvent | Ethanol | Solvent-free |
| Temperature | 60–65°C | Room temperature |
| Yield | 75–80% | 78% |
| Environmental Impact | Moderate | Low |
Method 2 offers advantages in sustainability and efficiency, though Method 1 allows finer control over intermediate stages.
Spectral Characterization of this compound
IR Spectroscopy (KBr, cm⁻¹) :
¹H NMR (DMSO-d₆, δ ppm) :
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7.01–7.83 (m, 7H, aromatic protons)
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8.34 (s, 1H, thiazole C–H)
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8.65 (s, 1H, coumarin C4–H)
Elemental Analysis :
Mechanistic Insights and Side Reactions
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Method 1 : Competing hydrolysis of the thiocyanate intermediate may occur if moisture is present, reducing yield. Excess aniline ensures complete conversion.
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Method 2 : Over-grinding can lead to decomposition, necessitating strict control of grinding duration.
Applications and Further Modifications
The thiazole-coumarin hybrid structure is a promising scaffold for acetylcholinesterase inhibitors, as demonstrated in recent studies on Alzheimer’s disease therapeutics. Functionalization of the phenylamino group (e.g., acetylation) could enhance bioavailability and target specificity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atoms.
Scientific Research Applications
Anticancer Activity
Research has identified that compounds similar to 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one exhibit promising anticancer properties. For instance, derivatives containing thiazole rings have shown significant antiproliferative effects against various cancer cell lines. In a study involving thiazole derivatives, compounds demonstrated IC50 values indicating effective inhibition of cancer cell growth, particularly in liver carcinoma (HEPG2) and breast adenocarcinoma (MCF7) models .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazole-containing compounds have been evaluated for their efficacy against bacterial strains and fungi. Studies have reported that certain derivatives possess moderate to strong antimicrobial activities against Gram-positive and Gram-negative bacteria .
Acetylcholinesterase Inhibition
Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The presence of the thiazole ring enhances the binding affinity to AChE, making these compounds candidates for further development as therapeutic agents .
Case Studies
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including bromination and condensation reactions with appropriate thiazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparisons :
Substituent Effects on Bioactivity: The bromine atoms in the target compound increase molecular weight and lipophilicity compared to non-halogenated analogs (e.g., the compound in ). This may improve blood-brain barrier penetration but reduce aqueous solubility.
Spectroscopic Differences: The target compound’s bromine substituents would cause distinct downfield shifts in ¹H-NMR (e.g., aromatic protons near Br) compared to non-brominated analogs. IR spectra would show C=O (~1720 cm⁻¹) and C=N (~1600 cm⁻¹) stretches similar to , but with altered absorption due to Br’s inductive effects .
Crystallographic Behavior: The compound in forms a 2D hydrogen-bonded network via O–H⋯O and N–H⋯O interactions. The target compound’s phenylamino group may similarly engage in N–H⋯O bonds, but bromine’s steric bulk could reduce packing efficiency compared to smaller substituents .
Biological Activity Trends :
- Coumarins with electron-withdrawing groups (e.g., Br) often show enhanced anticancer activity compared to electron-donating groups (e.g., –OH, –OCH₃) . However, polar groups like –OH (as in ) may improve solubility at the cost of membrane permeability.
Biological Activity
6,8-Dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one, also known by its CAS number 108222-33-9, is a compound that has garnered interest due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
The molecular formula for this compound is C18H10Br2N2O2S, with a molecular weight of 478.16 g/mol. The structure incorporates a coumarin backbone linked to a thiazole moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound involves the reaction of brominated coumarin derivatives with thiazole-linked anilines. Such synthetic routes are essential for obtaining compounds with desired pharmacological properties while allowing modifications that enhance their biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
Table 1: Anticancer Activity of Related Thiazole Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (skin cancer) | 5.0 | Induction of apoptosis |
| Compound B | HT29 (colon cancer) | 7.5 | Inhibition of cell proliferation |
| 6,8-Dibromo Compound | Jurkat (leukemia) | 4.5 | Apoptosis via Bcl-2 pathway |
Data indicates that compounds with thiazole moieties contribute significantly to cytotoxicity against cancer cells by modulating apoptotic pathways and inhibiting key signaling proteins like Bcl-2 .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important therapeutic targets in cancer and other diseases. For example, related thiazole compounds have demonstrated low nanomolar inhibition against the tumor-associated isoform hCA IX.
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Compound | hCA Isoform | K_i (nM) |
|---|---|---|
| Acetazolamide (standard) | hCA IX | 12 |
| Compound X | hCA IX | 36.3 |
| 6,8-Dibromo Compound | hCA IX | TBD |
These findings suggest that the incorporation of thiazole and bromine groups enhances the binding affinity towards these enzymes .
Case Studies
Several case studies have illustrated the therapeutic potential of thiazole-containing compounds:
- Case Study on Anticancer Efficacy : A study involving various thiazole derivatives indicated that modifications at the phenyl ring significantly influenced antitumor activity. The presence of electron-donating groups improved efficacy against multiple cancer cell lines.
- Case Study on Enzyme Inhibition : Research highlighted the effectiveness of thiazole derivatives in inhibiting hCA IX in vitro, suggesting potential applications in treating cancers with elevated CA IX expression.
Q & A
Q. What are the optimal synthetic routes for 6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one?
Methodological Answer: The synthesis involves multi-step reactions. Key steps include:
- Bromination: Introduce bromine at positions 6 and 8 of the coumarin core using brominating agents like N-bromosuccinimide (NBS) under acidic or radical conditions .
- Thiazole Formation: React 3,4-dibromo-coumarin with a phenylthiourea derivative to form the thiazole ring. Cyclization can be achieved via Hantzsch thiazole synthesis, using α-halo ketones or aldehydes in ethanol or DMF under reflux .
- Phenylamino Functionalization: Introduce the phenylamino group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol.
Q. How can researchers validate the structural purity of this compound?
Methodological Answer:
- Spectroscopic Characterization:
- 1H/13C NMR: Confirm substitution patterns (e.g., bromine positions via coupling constants, thiazole proton signals at δ 6.5–7.5 ppm) .
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and NH (thiazole-linked amine, ~3300 cm⁻¹) stretches .
- Elemental Analysis: Match experimental C, H, N, S, and Br percentages with theoretical values (deviation <0.4% acceptable) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns for bromine .
Q. What solvent systems are recommended for solubility and reactivity studies?
Methodological Answer:
- Polar Aprotic Solvents: DMF or DMSO for reactions requiring high solubility of the coumarin-thiazole hybrid .
- Ethanol/Water Mixtures: For recrystallization (e.g., 70:30 ethanol/water) due to moderate solubility in ethanol .
- Chloroform/Methanol: Useful for chromatographic separations and NMR sample preparation .
Advanced Research Questions
Q. How do electronic effects of bromine and the thiazole-phenylamino group influence photophysical properties?
Methodological Answer:
- Computational Studies: Perform DFT calculations (e.g., Gaussian 09) to map HOMO-LUMO gaps and predict UV-Vis absorption peaks. Bromine’s electron-withdrawing effect red-shifts absorption, while the thiazole-phenylamino group enhances π-conjugation .
- Experimental Validation: Measure fluorescence quantum yields in solvents of varying polarity (e.g., hexane vs. DMSO) to assess intramolecular charge transfer (ICT) .
Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare bioactivity of analogs (e.g., 6,8-dibromo vs. non-brominated coumarins) against Gram-positive bacteria. Bromine enhances lipophilicity and membrane penetration, but may reduce solubility .
- Dose-Response Curves: Use MIC (Minimum Inhibitory Concentration) assays with standardized bacterial strains (e.g., S. aureus ATCC 25923) to quantify potency variations .
- Molecular Docking: Simulate binding to target enzymes (e.g., DNA gyrase) to explain divergent activity between nitro- and methoxy-substituted analogs .
Q. How can environmental stability and degradation pathways be evaluated?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via HPLC-UV. Bromine substituents increase resistance to hydrolysis compared to non-halogenated analogs .
- Photodegradation: Expose to UV light (λ = 254 nm) in aqueous/organic solvents; LC-MS/MS identifies breakdown products (e.g., debrominated coumarin derivatives) .
- Ecotoxicology: Use Daphnia magna or algal growth inhibition tests to assess acute toxicity (EC50 values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
